molecular formula C20H13BrN2OS B2648296 3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477325-75-0

3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Cat. No.: B2648296
CAS No.: 477325-75-0
M. Wt: 409.3
InChI Key: MXWRXHOKMYEIHE-UHFFFAOYSA-N
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Description

3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety, a bromine atom, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.

    Acenaphthene fusion: The acenaphthene moiety is introduced through a Friedel-Crafts acylation reaction using acenaphthene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Benzamide formation: The final step involves the coupling of the thiazole-acenaphthene intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction control would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling reactions: The benzamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Electrophilic bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

    Friedel-Crafts acylation: Acenaphthene, acyl chloride, and aluminum chloride.

    Coupling reactions: Benzoyl chloride and triethylamine.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation products: Oxidized thiazole derivatives with altered electronic properties.

    Coupling products: Complex aromatic compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting their normal function.

    Cellular pathways: It can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cell behavior.

    DNA interaction: The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
  • 4-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
  • 3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Uniqueness

3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The combination of the thiazole ring with the acenaphthene moiety also imparts distinct electronic properties that are valuable in various applications.

Properties

IUPAC Name

3-bromo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-14-5-1-4-13(9-14)19(24)23-20-22-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)25-20/h1-6,9-10H,7-8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWRXHOKMYEIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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